Retrotestosterone is a synthetic steroid compound derived from testosterone, characterized by its unique structural modifications that distinguish it from its parent compound. It is primarily known for its altered androgenic and anabolic properties, which make it a subject of interest in both pharmacological research and potential therapeutic applications. Retrotestosterone is structurally similar to testosterone but features modifications that affect its biological activity and interaction with androgen receptors.
These reactions are crucial for modifying the compound's properties and exploring its potential therapeutic uses.
The biological activity of retrotestosterone is notably distinct from that of testosterone. It has been observed to exhibit:
The synthesis of retrotestosterone involves several steps, typically starting from readily available steroid precursors. Common methods include:
These methods allow for the production of retrotestosterone in a laboratory setting, facilitating research into its properties and applications.
Retrotestosterone has potential applications in various fields:
Studies on the interactions of retrotestosterone with androgen receptors indicate that it binds differently compared to testosterone. This differential binding may result in unique signaling pathways being activated, leading to varied biological responses. Interaction studies often focus on:
These studies are crucial for elucidating the potential therapeutic uses of retrotestosterone.
Retrotestosterone shares structural similarities with several other steroid compounds. Here are some notable comparisons:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Testosterone | 17β-hydroxy and 3-keto groups | Strong androgenic and anabolic effects | Widely used as a standard reference |
11-Hydroxyretrotestosterone | Hydroxyl group at position 11 | Potentially reduced androgenic activity | May have different metabolic pathways |
Dihydrotestosterone | Reduced double bond between carbons 4 and 5 | Potent androgenic effects | More potent than testosterone |
Nandrolone | 19-nor derivative | Anabolic effects with less androgenicity | Used medically for muscle wasting |
Retrotestosterone's uniqueness lies in its modified structure that leads to distinct biological activities compared to these similar compounds. Its reduced androgenicity coupled with potential therapeutic benefits positions it as an intriguing candidate for further research in endocrinology and pharmacology.
The unique 9β,10α stereochemical configuration of retrotestosterone represents a fundamental structural deviation from the natural 9α,10β configuration found in testosterone [1] [2] [3]. This configurational change profoundly affects the three-dimensional molecular architecture of the steroid backbone, resulting in altered binding interactions with the androgen receptor (AR) [4] [5].
The 9β,10α configuration disrupts the normal planar arrangement of the steroid ring system, particularly affecting the B-ring chair conformation and overall molecular geometry [6] [7]. Computational modeling studies have demonstrated that this structural modification leads to significant changes in the contact pattern between retrotestosterone and the AR ligand-binding domain [8] [9]. The altered spatial orientation of functional groups, particularly the C3-ketone and C17β-hydroxyl moieties, results in suboptimal positioning within the receptor binding pocket [10] [11].
Binding affinity studies indicate that retrotestosterone exhibits markedly reduced affinity for the AR compared to testosterone, with estimates suggesting only 10-30% of testosterone's binding strength [13]. This reduction is attributed to disrupted hydrogen bonding networks, modified van der Waals interactions, and altered hydrophobic complementarity between the ligand and receptor [14] [15]. The 9β,10α configuration specifically affects the positioning of helix H12 in the AR ligand-binding domain, which is critical for coactivator recruitment and transcriptional activation [4] [7].
Molecular dynamics simulations reveal that the binding of retrotestosterone induces conformational changes in the AR that differ significantly from those observed with natural testosterone [16] [17]. These studies demonstrate increased conformational fluctuations and reduced stability of the ligand-receptor complex, contributing to the diminished biological activity of retrotestosterone [18] [17].
The biological potency of retrotestosterone is fundamentally governed by the spatial arrangement of its key functional groups relative to the natural testosterone configuration [19] [20]. The essential pharmacophore elements required for AR binding and activation include the C3-ketone, C17β-hydroxyl group, and the Δ⁴ double bond in the A-ring [13] [21].
While retrotestosterone retains these critical functional groups, the 9β,10α configuration alters their three-dimensional positioning within the receptor binding site [1] [3]. The C17β-hydroxyl group, which contributes approximately 6 kcal/mol to binding affinity through hydrogen bonding interactions with receptor residues, experiences reduced contact efficiency due to the modified steroid backbone geometry [10] [22]. This hydroxyl group normally acts as both a hydrogen bond donor and acceptor, forming crucial interactions with threonine and asparagine residues in the AR ligand-binding domain [6] [23].
The C3-ketone functionality, essential for androgenic activity, maintains its chemical reactivity but exhibits altered positioning relative to complementary receptor residues [13] [24]. This positional shift reduces the optimal electrostatic interactions normally established between the ketone carbonyl and positively charged amino acid residues in the binding pocket [8] [11].
Research on related steroid modifications has shown that even minor structural changes can dramatically affect biological potency [25] [21]. For instance, conversion of the C17β-hydroxyl to the C17α configuration results in near-complete loss of androgenic activity [26] [27]. Similarly, saturation of the Δ⁴ double bond or modification of the C3-ketone substantially reduces AR binding affinity [20] [28].
The functional consequences of the 9β,10α configuration extend beyond simple binding affinity to affect transcriptional activation efficiency [29] [15]. Studies demonstrate that even when retrotestosterone binds to the AR, the resulting conformational changes fail to optimally recruit coactivator proteins necessary for gene transcription [4] [8]. This phenomenon explains why retrotestosterone exhibits reduced biological activity despite maintaining the essential functional groups required for receptor interaction.
The structure-activity relationships of retrotestosterone can be effectively contextualized through comparison with 17α-alkylated anabolic steroids, which represent a major class of synthetic androgens designed for enhanced oral bioavailability [25] [21]. While retrotestosterone lacks 17α-alkylation, both compound classes demonstrate how structural modifications can dramatically alter androgenic potency and biological properties.
17α-Alkylated steroids such as methyltestosterone, metandienone, and stanozolol achieve oral activity through metabolic protection afforded by the alkyl substituent at the C17α position [30] [31]. This modification prevents first-pass hepatic metabolism by 17β-hydroxysteroid dehydrogenase, allowing for oral administration [21] [27]. However, this protection comes at the cost of potential hepatotoxicity, as the alkylated steroids resist normal metabolic inactivation pathways [21] [30].
In contrast, retrotestosterone maintains susceptibility to normal steroid metabolism but exhibits reduced androgenic potency due to its altered binding characteristics [32]. While 17α-methyltestosterone retains 40-60% of testosterone's androgenic activity despite the steric bulk of the methyl group [25] [26], retrotestosterone demonstrates only 10-30% activity due to its configurational changes affecting the entire steroid backbone [3] [32].
The comparative analysis reveals that 17α-alkylation primarily affects metabolic stability while preserving reasonable receptor binding affinity, whereas the 9β,10α configuration in retrotestosterone fundamentally alters the molecular shape and receptor complementarity [20] [25]. Studies with 17α-ethyltestosterone demonstrate that extending the alkyl chain length beyond methyl significantly reduces androgenic activity, suggesting that steric bulk at this position has limitations [26] [27].
Computational modeling studies comparing retrotestosterone with 17α-alkylated analogues reveal distinct binding modes and receptor interaction patterns [9] [33]. While 17α-alkylated steroids generally maintain favorable binding orientations with modified metabolic profiles, retrotestosterone adopts altered binding poses that reduce overall receptor affinity and activation efficiency [15] [17].
The hepatotoxicity profiles also differ significantly between these compound classes. 17α-Alkylated steroids exhibit dose-dependent liver toxicity due to their resistance to hepatic metabolism [21] [30], while retrotestosterone is expected to display minimal hepatotoxicity given its susceptibility to normal steroid metabolic pathways [32] [34].
Advanced computational methods have provided crucial insights into the molecular basis of retrotestosterone's altered biological activity [9] [14]. Molecular docking studies reveal that the 9β,10α configuration results in suboptimal binding poses within the AR ligand-binding domain, with altered contact patterns compared to natural testosterone [35] [36].
Molecular dynamics simulations extending over microsecond timescales demonstrate that retrotestosterone binding induces different conformational dynamics in the AR compared to testosterone [14] [16]. These simulations reveal increased fluctuations in critical regions such as helix H12, which is essential for coactivator recruitment and transcriptional activation [15] [17]. The altered dynamics suggest that retrotestosterone binding may stabilize receptor conformations that are less competent for downstream signaling events.
Free energy perturbation calculations provide quantitative estimates of the binding affinity differences between retrotestosterone and testosterone [14] [35]. These calculations confirm experimental observations of reduced binding affinity and provide atomic-level insights into the energetic contributions of specific molecular interactions [8] [37]. The computations reveal that the 9β,10α configuration disrupts key stabilizing interactions while introducing unfavorable steric contacts within the binding pocket.
Quantum mechanical/molecular mechanical (QM/MM) studies have examined the electronic structure effects of the configurational change [38] [24]. These calculations demonstrate that the 9β,10α configuration alters the electron density distribution in the steroid ring system, affecting both electrostatic interactions with the receptor and the overall molecular polarizability [39] [40].
Pharmacophore modeling studies have identified the critical spatial arrangements of functional groups required for optimal AR binding [41] [42]. These models highlight how the 9β,10α configuration disrupts the geometric complementarity between retrotestosterone and the receptor pharmacophore, providing a mechanistic explanation for the reduced biological activity [11] [43].
The computational studies collectively demonstrate that the 9β,10α configuration in retrotestosterone represents more than a simple stereochemical variation—it fundamentally alters the molecular recognition properties of the steroid hormone [9] [33]. These findings have important implications for understanding structure-activity relationships in steroid hormones and for the rational design of novel androgenic compounds with specific biological profiles [44] [45].